(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
Overview
Description
The compound is a derivative of the bicyclo[3.2.0]heptane structure . Bicyclo[3.2.0]heptane is a type of organic compound with two rings sharing two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane” were not found, similar bicyclic structures have been synthesized via various methods. For instance, bicyclo[3.1.0]hexanes have been synthesized through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Scientific Research Applications
Neuropharmacological Research
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane has been studied for its potential neuropharmacological applications. Research indicates that derivatives of this compound show selectivity for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, suggesting its relevance in neuropharmacological research. Specifically, it has been shown that certain derivatives exhibit potent binding affinity and agonist activity at these receptors, underlining their potential in the study of neuronal systems and disorders related to nAChR dysfunction (Ji et al., 2007).
Antibacterial Agent Development
Research has also been conducted on the use of this compound derivatives as antibacterial agents. Studies have shown that certain chiral derivatives of this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This is particularly notable in the development of new antibacterial agents with decreased pseudoallergic reactions compared to existing compounds (Remuzon et al., 1992).
Chemical Synthesis and Medicinal Chemistry
In the field of chemical synthesis and medicinal chemistry, this compound serves as a critical scaffold. It has been utilized in the synthesis of various pharmacophores and as an intermediate in medicinal chemistry, demonstrating its versatility and importance in drug development processes. The compound's ability to be selectively functionalized allows for the creation of a diverse array of medicinal compounds (Napolitano et al., 2009).
Mechanism of Action
Target of Action
The primary targets of (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane are currently unknown. The compound is part of a class of chemicals known as azabicycloheptanes
Biochemical Pathways
The biochemical pathways affected by (1R,5S)-6-methyl-3,6-diazabicyclo[32It’s known that azabicycloheptanes can be synthesized through various methods, including the diels–alder reaction of furans . This suggests that they may interact with biochemical pathways involving these compounds.
Properties
IUPAC Name |
(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXCQTFLEBVHNU-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223637 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419075-91-4 | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001223637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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